molecular formula C12H18N2O3 B8393567 3-(2-Amino-phenylamino)-4-methoxy-butyric acid methyl ester

3-(2-Amino-phenylamino)-4-methoxy-butyric acid methyl ester

Cat. No.: B8393567
M. Wt: 238.28 g/mol
InChI Key: CSXYCZJYUSHBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Amino-phenylamino)-4-methoxy-butyric acid methyl ester is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-(2-aminoanilino)-4-methoxybutanoate

InChI

InChI=1S/C12H18N2O3/c1-16-8-9(7-12(15)17-2)14-11-6-4-3-5-10(11)13/h3-6,9,14H,7-8,13H2,1-2H3

InChI Key

CSXYCZJYUSHBRD-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(=O)OC)NC1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methoxy-3-oxo-butyric acid methyl ester (0.67 mL, 5.0 mmol) and Benzene-1,2-diamine (560 mg, 5.5 mmol) are dissolved in DCM (20 mL) and HOAc (0.63 mL, 11 mmol) is added into it. The mixture is stirred for 6 hrs and then NaBH(OAC)3 (3.7 g, 17 mmol) is added and the mixture is stirred for another 60 hr. Then 50 mL of sat. NaHCO3 along with 50 mL of water are added and the mixture is extracted with EtOAc (3×100 mL). The organic layers are combined, dried and concentrated to give crude product. Purification by flash column choromatography affords 320 mg (27%) of 3-(2-Amino-phenylamino)-4-methoxy-butyric acid methyl ester.
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.63 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaBH(OAC)3
Quantity
3.7 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.